molecular formula C12H20N2 B7896111 1-(Cyclopentylmethyl)piperidine-3-carbonitrile

1-(Cyclopentylmethyl)piperidine-3-carbonitrile

Cat. No.: B7896111
M. Wt: 192.30 g/mol
InChI Key: JIWIAZMLMJSEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopentylmethyl)piperidine-3-carbonitrile (CAS 1344005-79-3) is a chemical compound with the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol. This piperidine-3-carbonitrile derivative is a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel bioactive molecules. Piperidine-3-carboxamide derivatives have been extensively studied as potent inhibitors of human platelet aggregation, highlighting the therapeutic potential of this chemical scaffold in cardiovascular disease research . Furthermore, the structural motifs present in this compound—specifically the piperidine ring and the cyclopentylmethyl group—are frequently employed in the development of receptor agonists, including advanced therapeutic candidates such as bicyclic CX3CR1 receptor agonists . The carbonitrile functional group offers a versatile handle for further chemical modification, enabling its use in constructing more complex molecular architectures. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclopentylmethyl)piperidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c13-8-12-6-3-7-14(10-12)9-11-4-1-2-5-11/h11-12H,1-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWIAZMLMJSEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCCC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Piperidine 3 Carbonitrile Scaffold: a Privileged Motif in Organic Chemistry

The piperidine (B6355638) ring is a ubiquitous structural motif found in a multitude of natural products and synthetic pharmaceuticals. nih.govtandfonline.com It is one of the most prevalent non-aromatic nitrogen-containing heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its importance in drug design. rsc.orgarizona.edu The functionalization of this ring at various positions allows for the creation of a diverse chemical space, enabling the fine-tuning of pharmacological and pharmacokinetic properties. tandfonline.comwhiterose.ac.uk

The piperidine-3-carbonitrile scaffold, specifically, is a functionalized derivative that offers unique advantages in advanced organic chemistry. The presence of the nitrile group (—C≡N) at the 3-position introduces several key features:

Synthetic Versatility: The nitrile group is a valuable synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to a wide range of other functional groups and more complex molecular architectures.

Electronic Properties: The electron-withdrawing nature of the nitrile can influence the reactivity of the piperidine ring and its substituents.

Pharmacological Relevance: The nitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions with biological targets, potentially contributing to the binding affinity of a molecule. nih.gov

The development of stereoselective methods to synthesize polysubstituted piperidines is a significant area of research, as the spatial arrangement of substituents is often critical for biological activity. rsc.orgrsc.org Strategies such as multicomponent reactions and catalytic hydrogenations of pyridine (B92270) precursors are continuously being refined to access these complex structures efficiently. nih.govtandfonline.com

The Role of N Substitution with Cyclopentylmethyl Groups

Strategies for Piperidine Ring Construction

The piperidine scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous methods for its synthesis. nih.gov These strategies can be broadly categorized into the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization of acyclic precursors, and various cycloaddition reactions. nih.gov

The formation of the saturated piperidine ring is a cornerstone of the synthesis. Modern approaches offer high efficiency and functional group tolerance.

Hydrogenation of Pyridine Derivatives: The most direct route to the piperidine core is the reduction of a corresponding pyridine derivative. While traditional methods often require harsh conditions like high pressure and temperature with catalysts such as Raney Nickel, recent advancements have introduced milder and more selective catalysts. dtic.mil For instance, cobalt, ruthenium, and iridium-based nanocatalysts have been shown to effectively hydrogenate the pyridine ring under more benign conditions. nih.gov A significant advantage of this approach is the wide availability of substituted pyridines.

Intramolecular Cyclization: Building the ring from an acyclic precursor is a highly versatile strategy. Common methods include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful tool for forming the C-N bond to close the ring.

Radical-Mediated Cyclization: Radical cyclizations, often initiated by agents like triethylborane (B153662) or through photoredox catalysis, can form the piperidine ring from suitable unsaturated amine precursors, such as those containing pendant alkenes. nih.govorganic-chemistry.org For example, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for producing various piperidines. nih.gov

Metal-Catalyzed Cyclization: Transition metals, particularly palladium and gold, catalyze a range of cyclization reactions. A Wacker-type aerobic oxidative cyclization of alkenes using a base-free Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of various six-membered nitrogen heterocycles. organic-chemistry.org Another approach involves the iridium-catalyzed N-heterocyclization of primary amines with diols. organic-chemistry.org

Table 1: Comparison of Modern Piperidine Ring Construction Methods

MethodPrecursorCatalyst/ReagentKey Features
Catalytic Hydrogenation Substituted PyridineHeterogeneous (e.g., Rh/C, Pd/C) or Homogeneous (e.g., Iridium complexes)Direct route; availability of precursors; stereoselectivity can be controlled with chiral catalysts. nih.gov
Radical Cyclization Unsaturated Amine (e.g., amino-alkene)Radical Initiator (e.g., AIBN, Et₃B) or Photoredox CatalystMild conditions; good for complex scaffolds; tolerates various functional groups. nih.govorganic-chemistry.org
Metal-Catalyzed Amination Amino-alkene or Amino-diolPd, Au, or Ir complexesHigh efficiency; can be enantioselective; versatile for various substitutions. nih.govorganic-chemistry.org
Chemo-enzymatic Dearomatization Activated PyridineAmine Oxidase / Ene-Imine ReductaseHigh stereoselectivity; environmentally benign (aqueous conditions); useful for chiral piperidines. nih.gov

For analogues where stereochemistry at the 3-position is critical, asymmetric synthesis is paramount. The development of enantioselective methods for producing 3-substituted piperidines has been a significant area of research.

Rhodium-Catalyzed Asymmetric Carbometalation: A powerful three-step process has been developed for accessing enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn This method involves the partial reduction of pyridine, followed by a key Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with the resulting dihydropyridine (B1217469) intermediate, and a final reduction to yield the chiral piperidine. nih.govacs.org This approach provides high yields and excellent enantioselectivity for a wide range of functional groups. snnu.edu.cnacs.org

Chemo-Enzymatic Dearomatization: Biocatalysis offers a green and highly selective alternative. A chemo-enzymatic approach combines chemical synthesis with biocatalysis for the asymmetric dearomatization of activated pyridines. nih.gov A key step utilizes a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high precision. nih.gov

Intramolecular aza-Michael Reaction: Chiral phosphoric acids have emerged as effective catalysts for asymmetric reactions. whiterose.ac.uk The asymmetric intramolecular aza-Michael cyclization of precursors containing both a nitrogen nucleophile and a Michael acceptor can produce enantioenriched piperidines. whiterose.ac.uk This methodology has been successfully applied to synthesize a range of 3-spiropiperidines in good yields and with excellent enantioselectivities. whiterose.ac.uk

Biosynthesis-Inspired Mannich Reaction: Inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction has been developed. rsc.org This approach uses a functionalized dienolate, an aldehyde, and a chiral amine to generate a chiral dihydropyridinone intermediate, which serves as a versatile building block for various multi-substituted chiral piperidines. rsc.org

Introduction and Functionalization of the 3-Carbonitrile Moiety

The introduction of the nitrile group at the C-3 position can be achieved either by direct cyanation of a pre-formed piperidine ring or by constructing the ring from a precursor that already contains the nitrile or a group that can be readily converted into it.

Directly converting a C-H bond to a C-CN bond is an atom-economical but challenging transformation. Recent advances have made this approach more feasible.

Radical-Mediated C-H Cyanation: A notable strategy involves the catalytic, regio- and enantioselective δ C–H cyanation of acyclic amines. nih.gov This method, enabled by a chiral copper catalyst, proceeds via an N-centered radical relay mechanism involving intramolecular hydrogen atom transfer (HAT). The resulting enantioenriched δ-amino nitriles are valuable precursors that can be cyclized to form a family of chiral piperidines. nih.gov

Electrochemical Cyanation: Electrochemical methods offer a green alternative to traditional chemical oxidants. An aminoxyl-catalyzed α-cyanation of unprotected, 4-substituted piperidines has been demonstrated, showcasing excellent functional group tolerance. nih.gov While this method targets the α-position, it represents an important advancement in the direct functionalization of the piperidine ring.

Cyanation of Pyridinium Salts: An alternative indirect route involves the direct cyanation of a pyridine ring, which is subsequently reduced. Pyridines can be converted to their corresponding 2-cyano derivatives by pretreatment with nitric acid and trifluoroacetic anhydride, followed by reaction with aqueous potassium cyanide. researchgate.net The resulting cyanopyridine can then be hydrogenated to yield the piperidine-2-carbonitrile. While this provides a different isomer, similar principles can be applied to access 3-cyanopyridines as precursors.

An alternative and often more controlled strategy is to incorporate a precursor to the nitrile group early in the synthesis.

Tandem Aza-Prins–Ritter Reactions: An efficient methodology for synthesizing piperidine derivatives involves a tandem alkynyl aza-Prins–Ritter reaction. This process involves the initial formation of a carbocation via a Prins cyclization, which is then trapped by a nitrile (the Ritter reaction) to produce N-(piperidin-3-ylidenemethyl)acetamides. rsc.org The exocyclic double bond can then be reduced, and the acetamide (B32628) can be converted to a nitrile.

Cyclization of δ-Keto Nitriles: The piperidine ring can be formed via the reductive cyclization of δ-keto nitriles. dtic.mil This approach builds the ring with the nitrile group (or a precursor) already incorporated into the acyclic starting material.

Functional Group Interconversion: A common strategy involves synthesizing a piperidine derivative with a different functional group at the 3-position, such as a carboxylic acid or an ester, and then converting it to the nitrile. For example, (R)- and (S)-piperidine-3-carboxylic acids can be converted into β-keto esters, which are versatile intermediates for further transformations. mdpi.com The carboxylic acid can be converted to a primary amide, which is then dehydrated using reagents like trifluoroacetic anhydride, phosphorus oxychloride (POCl₃), or Burgess reagent to yield the desired 3-carbonitrile.

N-Alkylation with the Cyclopentylmethyl Group

The final step in the synthesis of this compound is the N-alkylation of the piperidine-3-carbonitrile intermediate. This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks an electrophilic cyclopentylmethyl species.

The reaction typically involves treating piperidine-3-carbonitrile with a suitable cyclopentylmethyl electrophile, such as cyclopentylmethyl bromide, iodide, or tosylate. The reaction is carried out in the presence of a base to neutralize the acid generated during the reaction and to deprotonate the piperidine nitrogen, increasing its nucleophilicity. researchgate.net

Common conditions for this transformation are summarized below:

Table 2: Typical Conditions for N-Alkylation of Piperidine-3-carbonitrile

Alkylating AgentBaseSolventTemperatureKey Considerations
Cyclopentylmethyl BromideK₂CO₃, Cs₂CO₃Acetonitrile (B52724) (CH₃CN), Dimethylformamide (DMF)Room Temp. to 80 °CK₂CO₃ is a common, inexpensive base. DMF is a polar aprotic solvent that accelerates Sₙ2 reactions. researchgate.net
Cyclopentylmethyl IodideTriethylamine (Et₃N), DIPEADichloromethane (DCM), Tetrahydrofuran (THF)0 °C to Room Temp.Iodides are more reactive than bromides. Amine bases like Et₃N are used to scavenge the generated HI. researchgate.net
Cyclopentylmethyl TosylateNaH, K₂CO₃DMF, THF0 °C to Room Temp.NaH is a strong, non-nucleophilic base suitable for complete deprotonation of the amine. researchgate.net

To prevent the formation of a quaternary ammonium (B1175870) salt as a byproduct, the alkylating agent can be added slowly to the reaction mixture, ensuring that the secondary amine is always in excess. researchgate.net The choice of solvent is also important; polar aprotic solvents like acetonitrile or DMF are generally preferred as they effectively solvate the cation of the base while not strongly solvating the nucleophile, thus accelerating the reaction rate. researchgate.net Alternative green solvents like cyclopentyl methyl ether (CPME) have also been explored for alkylation reactions. researchgate.net

An in-depth analysis of the synthetic pathways leading to this compound and its analogs reveals a landscape of established and innovative chemical methodologies. The construction of this specific N-substituted piperidine derivative hinges on the formation of a crucial carbon-nitrogen bond between the piperidine ring and the cyclopentylmethyl moiety. Research in this area explores various strategies to achieve this linkage efficiently and selectively, while also considering the broader implications for sustainability and modular synthesis.

Advanced Structural Characterization and Spectroscopic Analysis of 1 Cyclopentylmethyl Piperidine 3 Carbonitrile

Elucidation of Molecular Framework and Connectivity via High-Resolution Spectroscopic Techniques

The primary structure of 1-(Cyclopentylmethyl)piperidine-3-carbonitrile, including the precise arrangement of its constituent atoms and their bonding, can be robustly determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are paramount for establishing the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, distinct signals corresponding to the cyclopentylmethyl group, the piperidine (B6355638) ring protons, and the proton at the stereocenter (C3) would be expected. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to piece together the connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include the nitrile carbon (C≡N), the carbons of the piperidine and cyclopentyl rings, and the methylene (B1212753) bridge carbon. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbon of the nitrile group is expected to appear in the downfield region (around 120 ppm).

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity of adjacent atoms within the piperidine and cyclopentyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule, for example, by showing a correlation between the protons of the methylene bridge and carbons in both the cyclopentyl and piperidine rings, thus confirming the N-alkylation.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Piperidine Ring Protons (C2, C4, C5, C6)1.5 - 3.520 - 60
Piperidine Ring Proton (C3-H)2.5 - 3.525 - 40
Cyclopentyl Ring Protons1.0 - 2.025 - 45
Methylene Bridge Protons (-CH₂-)2.0 - 2.560 - 70
Nitrile Carbon (C≡N)-118 - 125

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which in turn provides the elemental composition (C₁₂H₂₀N₂). The fragmentation pattern observed in the mass spectrum offers further corroboration of the proposed structure. Common fragmentation pathways for N-substituted piperidines involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.

Expected Mass Spectral Fragmentation

m/z ValueProposed FragmentFragmentation Pathway
204.16[M]⁺ (Molecular Ion)-
123.10[M - C₆H₁₁]⁺Loss of the cyclopentylmethyl radical
97.08[C₅H₉N-CN]⁺Alpha-cleavage with loss of the C3-substituent
83.08[C₆H₁₁]⁺Cyclopentylmethyl cation

Determination of Relative and Absolute Stereochemistry through Advanced Spectroscopic and Diffraction Methods, including Electronic Circular Dichroism (ECD) Calculations

The substitution at the C3 position of the piperidine ring introduces a chiral center, and the relative orientation of the substituents on the ring can lead to cis and trans diastereomers.

Determination of Relative Stereochemistry

The relative stereochemistry (cis vs. trans) of the cyclopentylmethyl group at the nitrogen and the nitrile group at C3 can be determined using Nuclear Overhauser Effect (NOE) NMR spectroscopy. NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), detect through-space interactions between protons that are in close proximity.

In the cis isomer, the proton at C3 would be on the same face of the piperidine ring as the substituent on the nitrogen. This would result in observable NOE correlations between the C3 proton and the protons of the N-cyclopentylmethyl group.

In the trans isomer, these protons would be on opposite faces of the ring, and such NOE correlations would be absent or significantly weaker. The analysis of J-coupling constants in the ¹H NMR spectrum can also provide insights into the preferred chair conformation of the piperidine ring and the axial or equatorial orientation of the substituents, further aiding in the assignment of relative stereochemistry. nih.gov

Determination of Absolute Stereochemistry

Once the relative stereochemistry is established, the absolute configuration of the chiral center (R or S) can be determined using chiroptical methods, most notably Electronic Circular Dichroism (ECD).

ECD Spectroscopy and Computational Calculations: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The experimental ECD spectrum of the enantiomerically pure compound is compared with the theoretically calculated ECD spectra for both the (R) and (S) enantiomers. frontiersin.org These theoretical spectra are generated using time-dependent density functional theory (TD-DFT) calculations. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. acs.orgresearchgate.net

In the absence of a suitable crystal for X-ray diffraction, the combination of NMR for relative stereochemistry and ECD for absolute configuration provides a powerful and reliable approach for the complete three-dimensional structural elucidation of this compound. mdpi.comnih.gov

Computational and Theoretical Investigations of 1 Cyclopentylmethyl Piperidine 3 Carbonitrile

Quantum Chemical Calculations for Conformational Analysis and Stability Profiling

Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to perform geometry optimizations. researchgate.net These calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For the piperidine (B6355638) ring, the primary conformations of interest are the two chair forms. The substituents can exist in either an axial or equatorial position. Generally, bulkier groups prefer the equatorial position to minimize steric hindrance.

In the case of 1-(Cyclopentylmethyl)piperidine-3-carbonitrile, the large cyclopentylmethyl group at the N1 position is expected to strongly favor an equatorial orientation. The nitrile group at the C3 position can exist in either an axial or equatorial position, leading to two primary chair conformers. Quantum chemical calculations can precisely quantify the energy difference between these two conformers. The conformer with the lower calculated energy is considered more stable and will be more populated at equilibrium. The analysis of molecular models using semi-empirical methods like PM3 can also establish the thermodynamic stability of such structures. ekb.eg

Table 1: Illustrative Conformational Analysis Data for this compound

ConformerC3-Nitrile Group OrientationRelative Energy (kcal/mol)Population at 298 K (%)
A Equatorial0.00~70-80%
B Axial0.8 - 1.2~20-30%

Note: This data is illustrative and based on typical energy differences for substituted piperidines. Actual values would be derived from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Molecular Orbital Theory Applications in Predicting Reactivity and Electronic Properties

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. expii.com This theory is crucial for predicting the electronic properties and reactivity of this compound. Key parameters derived from MO calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting reactivity towards electrophiles. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability. ekb.egchemjournal.kz A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemjournal.kz For piperidine derivatives, MO calculations can identify regions of high and low electron density. The nitrogen atom, with its lone pair of electrons, is typically a nucleophilic center, while the carbon atom of the nitrile group (C≡N) is electrophilic. Molecular electrostatic potential (MEP) maps visually represent these charge distributions, highlighting the nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, typically colored blue) sites. jksus.org

Table 2: Illustrative Electronic Properties of this compound

ParameterIllustrative Value (eV)Implication
HOMO Energy -6.5 to -7.5Indicates electron-donating capability (nucleophilicity), likely centered on the piperidine nitrogen.
LUMO Energy 1.0 to 2.0Indicates electron-accepting capability (electrophilicity), likely associated with the nitrile group.
HOMO-LUMO Gap (ΔE) 7.5 to 9.5Suggests high kinetic stability and relatively low overall reactivity.
Dipole Moment 2.5 to 3.5 DIndicates a polar molecule, influencing its solubility and intermolecular interactions.

Note: These values are representative for similar heterocyclic structures and would be specifically determined via quantum chemical calculations.

Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including intermediates and transition states. researchgate.net

For instance, in a potential reaction such as the reduction of the nitrile group or an N-alkylation, computational methods can model the approach of reactants, the breaking and forming of bonds, and the energies associated with each step. DFT calculations are commonly used to locate the geometry of transition states—the highest energy point along the reaction coordinate. nih.gov The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

Key thermodynamic parameters like Gibbs free energy and activation energy can be calculated to determine the feasibility and efficiency of a proposed reaction pathway. researchgate.net This analysis helps in understanding why certain products are formed over others (selectivity) and under what conditions a reaction is most likely to occur. For example, modeling the hydrolysis of the nitrile group would involve calculating the energy barriers for the stepwise addition of water and subsequent transformations, allowing for a detailed understanding of the mechanism under acidic or basic conditions.

In Silico Structure-Reactivity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies use computational methods to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov For this compound, SAR studies would involve creating a virtual library of related molecules by modifying specific parts of the structure, such as the cyclopentylmethyl group or introducing substituents on the piperidine ring.

Quantitative Structure-Activity Relationship (QSAR) models are then developed by calculating various molecular descriptors for each analog. nih.gov These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.govbenthamdirect.com Statistical methods, such as multiple linear regression, are used to build a mathematical model that links these descriptors to an observed activity (e.g., binding affinity to a receptor).

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. benthamdirect.com For example, a QSAR study might reveal that increasing the hydrophobicity of the N-substituent while maintaining a specific electrostatic potential around the nitrile group leads to higher biological activity. These insights allow for a more rational, hypothesis-driven approach to drug discovery and materials science, saving significant time and resources compared to traditional trial-and-error methods. tandfonline.comrsc.org

Reactivity and Derivatization Pathways of 1 Cyclopentylmethyl Piperidine 3 Carbonitrile

Reactions Involving the Piperidine (B6355638) Nitrogen Atom and Cyclopentylmethyl Substituent

The piperidine nitrogen in 1-(Cyclopentylmethyl)piperidine-3-carbonitrile is a tertiary amine, which fundamentally dictates its reactivity. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.

N-Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit different pharmacological properties and may serve as an intermediate for further reactions.

Quaternization: The nucleophilic nitrogen can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties. The choice of the alkylating agent can be varied to introduce a wide array of substituents.

N-Dealkylation: While the cyclopentylmethyl group is generally stable, under specific metabolic or synthetic conditions, N-dealkylation can occur. mdpi.comsemanticscholar.orgresearchgate.net This process, often catalyzed by cytochrome P450 enzymes in biological systems, would yield piperidine-3-carbonitrile. mdpi.comsemanticscholar.orgresearchgate.net In a synthetic context, this transformation can be challenging but may be achieved through specific reagents that facilitate the cleavage of the carbon-nitrogen bond.

The cyclopentylmethyl substituent itself is largely aliphatic and relatively unreactive under many conditions. Its bulk can sterically hinder reactions at the piperidine ring. The stability of similar cyclopentyl groups has been noted in the context of cyclopentyl methyl ether, which is stable under a variety of conditions, including the presence of Grignard reagents and other organometallics. d-nb.inforesearchgate.netresearchgate.net

Reaction TypeReagent/ConditionProduct Type
N-OxidationH₂O₂ or m-CPBAN-oxide
QuaternizationAlkyl halide (e.g., CH₃I)Quaternary ammonium salt
N-DealkylationMetabolic (e.g., CYP450) or specific synthetic reagentsPiperidine-3-carbonitrile

Chemical Transformations of the 3-Carbonitrile Group

The 3-carbonitrile group is a versatile functional group that can undergo a wide range of chemical transformations, providing a gateway to numerous other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide. The reaction typically proceeds through a carboxamide intermediate. Milder conditions can be employed to isolate the amide, while more forcing conditions will lead to the carboxylic acid, 1-(Cyclopentylmethyl)piperidine-3-carboxylic acid.

Reduction: The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. This reaction results in the formation of [1-(Cyclopentylmethyl)piperidin-3-yl]methanamine, a valuable building block for further derivatization.

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile group. The initial addition forms an imine anion, which upon hydrolysis, yields a ketone. For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce 1-(1-(Cyclopentylmethyl)piperidin-3-yl)ethan-1-one. This reaction is a powerful tool for carbon-carbon bond formation.

Reaction TypeReagent/ConditionProduct Functional Group
Hydrolysis (partial)Mild acid or baseCarboxamide
Hydrolysis (full)Strong acid or base with heatingCarboxylic acid
ReductionLiAlH₄ or H₂/CatalystPrimary amine
Grignard ReactionR-MgX, then H₃O⁺Ketone

Unveiling Novel Reactivity Patterns and Selectivities

The interplay between the different functional groups in this compound can lead to novel reactivity patterns and selectivities. For instance, the basicity of the piperidine nitrogen can influence reactions at the nitrile group. In reactions involving strong bases, the alpha-carbon to the nitrile group could potentially be deprotonated, although this is generally less favorable for nitriles compared to carbonyl compounds.

The stereochemistry at the 3-position of the piperidine ring can also play a crucial role in the selectivity of reactions. Depending on the conformation of the piperidine ring, reagents may approach the nitrile group from different faces, leading to diastereoselective transformations in the synthesis of more complex chiral molecules.

Furthermore, the presence of both a nucleophilic nitrogen and an electrophilic nitrile carbon within the same molecule opens up the possibility for intramolecular reactions under certain conditions, potentially leading to the formation of bicyclic structures.

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

Piperidine derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals. nih.govijnrd.org The ability to functionalize this compound at multiple sites makes it a valuable scaffold for the synthesis of compound libraries for drug discovery.

The various derivatives accessible from this starting material can serve as key intermediates in the synthesis of more complex molecules. For example:

The carboxylic acid obtained from hydrolysis can be used in amide bond coupling reactions to link the piperidine scaffold to other molecular fragments.

The primary amine from nitrile reduction can be a nucleophile in a variety of reactions, such as the formation of amides, sulfonamides, or in reductive amination reactions.

Ketones formed via Grignard addition can be further manipulated through reactions at the carbonyl group, such as reduction to alcohols, conversion to imines, or Wittig reactions.

The structural diversity that can be generated from this single starting material highlights its importance as a versatile synthetic intermediate in the construction of complex and potentially biologically active molecules. The synthesis of substituted piperidines is a key area of research in organic and medicinal chemistry, with numerous strategies developed for their construction and derivatization. nih.gov

Future Research Directions and Emerging Challenges

Innovations in Efficient and Selective Synthetic Strategies for Piperidine (B6355638) Carbonitrile Derivatives

The synthesis of complex piperidine derivatives remains a significant focus of organic chemistry. datamintelligence.com Future research is geared towards overcoming the limitations of traditional multi-step syntheses, which are often inefficient and costly. news-medical.net The development of novel, efficient, and selective synthetic strategies is paramount.

One major trend is the move towards "green" and sustainable chemistry. nih.gov This includes the use of non-toxic catalysts, environmentally benign solvents like water, and energy-efficient reaction conditions. nih.gov For the nitrile functional group, cyanide-free enzymatic processes, such as those using aldoxime dehydratase to convert readily available aldoximes into nitriles, represent a significant step forward in sustainable synthesis. nih.gov These biocatalytic methods offer a cost-effective and environmentally friendly alternative to traditional routes that may use highly toxic reagents like hydrogen cyanide. nih.gov

Another key area of innovation is the development of modular and convergent synthetic routes. Recently, a two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with nickel-catalyzed radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines. news-medical.net This approach allows for the late-stage functionalization of the piperidine ring, reducing the number of synthetic steps from as many as 17 down to just 2-5. news-medical.net Applying such modular strategies to precursors of 1-(Cyclopentylmethyl)piperidine-3-carbonitrile could provide rapid access to a library of analogues for structure-activity relationship (SAR) studies.

Furthermore, the development of advanced catalytic systems continues to be a priority. Transition-metal catalysis, using elements like palladium, rhodium, and nickel, has been instrumental in creating stereoselective methods for piperidine synthesis. nih.gov Future work will likely focus on discovering new catalytic cascades and multicomponent reactions that can build molecular complexity in a single step. nih.gov For instance, tandem reactions like the aza-Prins–Ritter reaction demonstrate how a nitrile group can participate in complex cyclizations to form piperidine derivatives. rsc.org

Synthetic Strategy Key Features Potential Advantages
Biocatalysis Use of enzymes (e.g., aldoxime dehydratase) for specific transformations. nih.govCyanide-free, environmentally friendly, high selectivity, mild reaction conditions. nih.gov
Modular C-H Functionalization Combines biocatalytic oxidation with radical cross-coupling. news-medical.netDramatically reduces synthetic steps, allows for late-stage diversification, improves efficiency. news-medical.net
Advanced Metal Catalysis Employs transition metals (Pd, Rh, Ni) for stereoselective cyclizations and cross-coupling. nih.govHigh stereoselectivity, access to complex 3D structures, development of novel reaction cascades. mdpi.comnih.gov
Tandem/Cascade Reactions Multiple bond-forming events occur in a single pot. rsc.orgIncreases molecular complexity rapidly, improves atom economy, reduces purification steps. nih.govrsc.org

Advancements in Integrated Computational and Experimental Methodologies for Compound Design

The design and discovery of new molecules with specific biological activities are increasingly driven by a synergy between computational and experimental methods. tandfonline.comrsc.org This integrated approach accelerates the design-build-test-learn cycle, making the discovery process more efficient and cost-effective.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. tandfonline.comnih.gov For piperidine derivatives, QSAR models have been successfully built using 3D and 2D molecular descriptors to predict inhibitory activity against targets like protein kinases. tandfonline.comnih.gov These predictive models allow chemists to design new virtual candidates and prioritize which ones to synthesize, focusing experimental efforts on the most promising compounds. tandfonline.com

Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how a molecule binds to its biological target. rsc.orgtandfonline.com Docking studies can predict the preferred binding orientation of a ligand, like a derivative of this compound, within the active site of a protein. rsc.org MD simulations can then be used to analyze the stability of this binding and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for affinity. rsc.orgresearchgate.net This detailed understanding of the binding mode is invaluable for structure-based drug design, guiding the modification of the compound to enhance its potency and selectivity. rsc.org

The integration of these computational techniques with a robust experimental pipeline is the future of compound design. A typical workflow involves:

Screening and Hit Identification: An initial set of compounds is tested for activity.

Computational Modeling: QSAR models are developed based on the initial data, and docking/MD simulations are used to understand the binding of active compounds. tandfonline.comrsc.org

Structure-Based Design: New derivatives are designed computationally to optimize interactions with the target. tandfonline.comresearchgate.net

Synthesis and Biological Evaluation: The newly designed compounds are synthesized and tested, and the results are fed back into the computational models to refine them further.

This iterative process leverages the predictive power of computational chemistry to guide synthetic efforts, ultimately leading to the more rapid identification of potent and selective molecules. tandfonline.comrsc.org

Computational Method Description Application in Piperidine Derivative Design
QSAR Modeling Develops statistical models linking chemical structure to biological activity. tandfonline.comnih.govPredicting the inhibitory activity of new piperidine-based compounds; prioritizing synthetic targets. tandfonline.comresearchgate.net
Molecular Docking Predicts the binding orientation of a molecule to a biological target. rsc.orgtandfonline.comIdentifying potential binding modes of ligands in a protein's active site; guiding structural modifications to improve affinity. rsc.org
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time. rsc.orgresearchgate.netAssessing the stability of a ligand-protein complex; revealing crucial amino acid interactions for binding. rsc.org

Exploration of Undiscovered Reactivity Patterns and Synthetic Utilities

While the piperidine ring is a well-established pharmacophore, the full synthetic potential of the this compound scaffold has yet to be realized. Future research will likely focus on exploring novel reactivity patterns of both the piperidine ring and the strategically placed nitrile group.

The nitrile group is exceptionally versatile and can be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. researchgate.net This makes it a valuable synthetic handle for creating diverse molecular architectures. An emerging area of interest is the use of nitriles in metal-catalyzed reactions. For example, the zinc(II)-mediated addition of amines to nitriles to form amidines is a known reaction that could be further explored to create novel derivatives with unique biological properties. rsc.org

Moreover, the nitrile group can act as a participating functional group in complex transformations. It can stabilize adjacent carbocations, enabling tandem reactions like the aza-Prins–Ritter sequence, which constructs complex heterocyclic systems in a single step. rsc.org Exploring the participation of the nitrile in novel radical or pericyclic reactions could unlock new synthetic pathways.

The piperidine ring itself offers opportunities for novel functionalization. While classical methods exist, the development of regioselective C-H activation and functionalization of the piperidine core is a significant challenge and a frontier in synthetic chemistry. news-medical.net Successfully applying modern catalytic methods to selectively introduce substituents at various positions on the piperidine ring of this compound would provide access to previously inaccessible chemical space.

Potential Reactivity Description Potential Synthetic Utility
Nitrile Group Transformations Conversion of the cyano (-C≡N) group into other functionalities like amines, amides, or tetrazoles. researchgate.netCreation of diverse libraries of compounds from a common intermediate; introduction of new pharmacophoric groups.
Metal-Mediated Nitrile Addition Nucleophilic addition to the nitrile, catalyzed by a metal Lewis acid (e.g., Zn(II)), to form amidines or other N-heterocycles. rsc.orgSynthesis of novel derivatives with potential applications in coordination chemistry and medicinal chemistry.
Nitrile-Directed Tandem Reactions Use of the nitrile group to stabilize reactive intermediates in cascade reactions. rsc.orgEfficient one-pot synthesis of complex polycyclic structures containing the piperidine motif.
Piperidine C-H Functionalization Direct, selective introduction of new functional groups onto the carbon backbone of the piperidine ring. news-medical.netRapid generation of novel analogues without requiring de novo synthesis, enabling exploration of new regions of chemical space.

Q & A

Q. What advanced techniques enable enantiomeric resolution of this compound?

  • Chiral Separation :
  • Employ supercritical fluid chromatography (SFC) with Chiralpak® columns.
  • Compare retention times with racemic mixtures and enantiopure standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.